4-(Allyloxy)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-(Allyloxy)phenol involves a reaction with Amberlyst-15 at 100°C for 6 hours . The yield of this reaction is approximately 70% .Molecular Structure Analysis
The molecular structure of 4-(Allyloxy)phenol consists of an aromatic ring bearing one hydroxyl group and one allyloxy group . The InChI representation of the molecule isInChI=1S/C9H10O2/c1-2-7-11-9-5-3-8 (10)4-6-9/h2-6,10H,1,7H2
. Chemical Reactions Analysis
While specific chemical reactions involving 4-(Allyloxy)phenol are not detailed in the search results, phenolic compounds in general are known for their antioxidant properties . They can participate in reactions that eliminate free radicals and chelate metals .Physical And Chemical Properties Analysis
4-(Allyloxy)phenol has several computed properties. It has a molecular weight of 150.17 g/mol, a XLogP3 value of 2.6, and a topological polar surface area of 29.5 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
1. High-Temperature Performance of Lithium-Ion Batteries
- Summary of Application: 4-(Allyloxy)phenol is used as a multi-functional electrolyte additive in lithium-ion batteries. It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species .
- Methods of Application: Radical copolymerization of vinylene carbonate (VC) with 4-(Allyloxy)phenol via electrochemical initiation creates a spatially deformable polymeric SEI on the Si/C-graphite (SiG-C) anode with large volume changes during cycling .
- Results or Outcomes: The combined use of VC and 4-(Allyloxy)phenol allows capacity retention of 72.5% with a high capacity of 143.5 mAh g −1 after 300 cycles at 45°C .
2. Insulation for High-Voltage Direct Current (HVDC) Cables
- Summary of Application: 4-(Allyloxy)phenol is grafted onto polypropylene (PP) via melt grafting to improve its electrical properties, making it a promising material for eco-friendly high-voltage direct current (HVDC) cable insulation .
- Methods of Application: The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied, and the optimal grafting conditions were determined .
- Results or Outcomes: The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .
3. Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline
- Summary of Application: A four-step protocol is used to produce 3-allyl-2-(allyloxy)-5-bromoaniline from commercially available 2-allylphenol .
- Methods of Application: The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .
- Results or Outcomes: The protocol successfully produced 3-allyl-2-(allyloxy)-5-bromoaniline .
Safety And Hazards
The safety data sheet for 4-(Allyloxy)phenol suggests that it should be handled with care . It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . In case of contact, it is advised to rinse with pure water for at least 15 minutes and consult a doctor .
Future Directions
4-(Allyloxy)phenol has been used as a multi-functional electrolyte additive in the development of high-energy lithium-ion cells . It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This suggests potential future applications in the field of energy storage .
properties
IUPAC Name |
4-prop-2-enoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCOONECNWDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364887 | |
Record name | 4-(allyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)phenol | |
CAS RN |
6411-34-3 | |
Record name | 4-(allyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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